

An In-depth Technical Guide to 2-Propylthiophene

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Compound of Interest

Compound Name: 2-Propylthiophene

Cat. No.: B074554

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **2-propylthiophene**, its synthesis, and its role as a key building block in the development of novel therapeutics. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided.

Core Molecular Information

2-Propylthiophene is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Its chemical structure is foundational for a variety of more complex molecules explored in medicinal chemistry.

Molecular Formula and Weight

The fundamental properties of **2-propylthiophene** are summarized below.

Property	Value	Citations
Chemical Formula	<chem>C7H10S</chem>	[1] [2]
Average Molecular Weight	126.22 g/mol	[2] [3]
Monoisotopic Molecular Weight	126.05032101 g/mol	[4]
IUPAC Name	2-propylthiophene	[1] [4]
CAS Registry Number	1551-27-5	[1] [2]
Other Names	2-n-Propylthiophene	[1]

Physicochemical and Spectroscopic Data

The physical and spectroscopic characteristics of **2-propylthiophene** are crucial for its identification, handling, and application in synthesis.

Physicochemical Properties

Property	Value	Citations
Assay Purity	97%	[3]
Boiling Point	157.5-159.5 °C (lit.)	[3]
Density	1.506 g/mL at 25 °C (lit.)	[3]
Refractive Index	n _{20/D} 1.506 (lit.)	[3]
Flash Point	44 °C (111.2 °F) - closed cup	[3]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of **2-propylthiophene**.

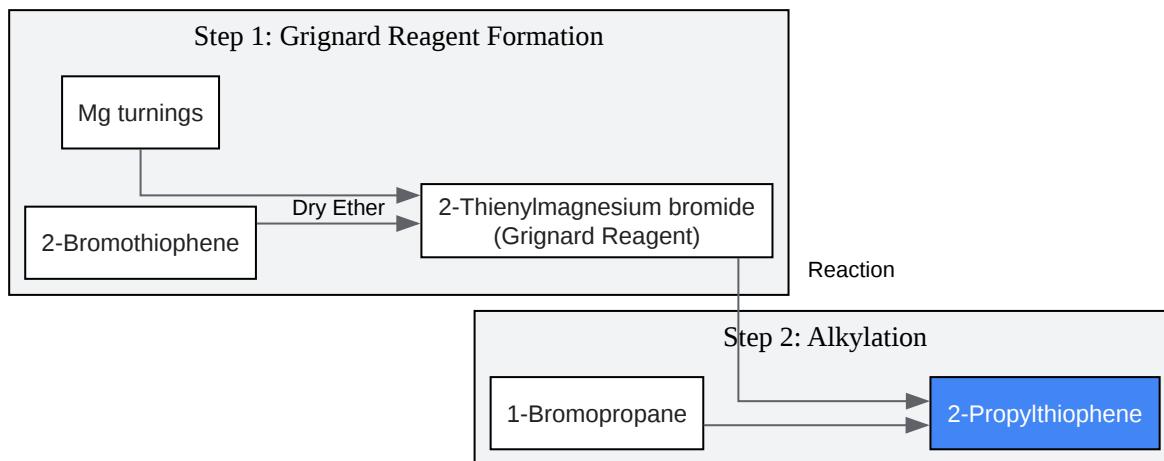
Spectrum Type	Data Source and Key Information
Mass Spectrometry	The NIST WebBook provides the electron ionization (EI) mass spectrum for 2-propylthiophene, which is useful for confirming its molecular weight and fragmentation pattern. [1]
Infrared (IR) Spectroscopy	A gas-phase IR spectrum is available on the NIST WebBook, showing characteristic vibrational modes of the molecule. [1]
NMR Spectroscopy	While a specific, isolated spectrum is not provided in the search results, typical ¹ H and ¹³ C NMR spectra for thiophene derivatives show characteristic shifts for the aromatic protons and carbons of the thiophene ring, as well as for the alkyl side chain.

Synthesis of 2-Propylthiophene: Experimental Protocol

2-Propylthiophene is commonly synthesized via a Grignard reaction, which allows for the regioselective alkylation of the thiophene ring at the 2-position. The following protocol is a representative example based on established organometallic chemistry principles.

Reaction Scheme: Grignard-based Synthesis

The synthesis involves two main steps: the formation of a Grignard reagent from 2-bromothiophene, followed by its reaction with a propylating agent.



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A high-level overview of the two-step synthesis of **2-propylthiophene**.

Detailed Methodology

Materials:

- 2-Bromothiophene
- Magnesium turnings
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- 1-Bromopropane (or propyl iodide)
- Iodine crystal (for initiation)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

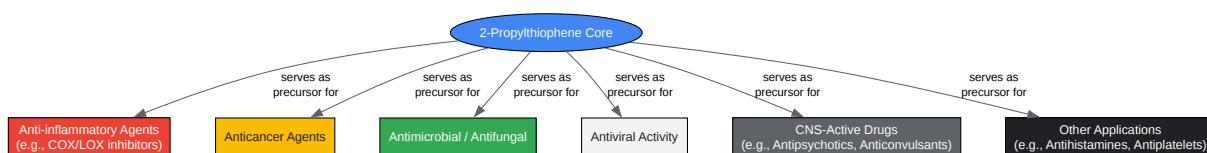
- Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
- Grignard Reagent Formation:
 - Place magnesium turnings (1.1 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Add a small crystal of iodine.
 - Add a small portion of a solution of 2-bromothiophene (1.0 equivalent) in anhydrous ether via the dropping funnel to initiate the reaction. Initiation is indicated by a color change and gentle refluxing.
 - Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent, 2-thienylmagnesium bromide.
- Alkylation Reaction:
 - Cool the Grignard reagent solution in an ice bath.
 - Add 1-bromopropane (1.1 equivalents) dissolved in anhydrous ether dropwise from the dropping funnel.
 - After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by adding saturated aqueous NH₄Cl solution.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the solution and remove the solvent by rotary evaporation.
- Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure **2-propylthiophene**.

Applications in Research and Drug Development

While **2-propylthiophene** itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial precursor and structural motif in medicinal chemistry. The thiophene ring is a well-recognized "privileged scaffold" and is considered a bioisostere of the benzene ring, meaning it can often substitute for a phenyl group while maintaining or improving biological activity.

Thiophene derivatives have been investigated for a wide range of therapeutic applications, demonstrating the importance of building blocks like **2-propylthiophene**.



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